Flubi-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

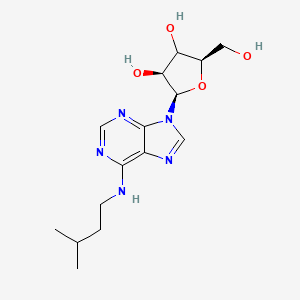

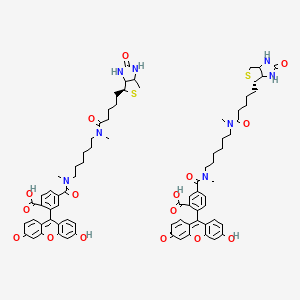

Flubi-2 is a hydrolyzed product of the site-directed fluorogenic probe Flubida-2. It is used as a standard for calibration and can be microinjected into cells to probe the local pH where avidin fusion proteins are located . This compound is a fluorescein-biotin based pH-ratio dye with excitation and emission wavelengths of 480 nm and 520-560 nm, respectively .

Métodos De Preparación

Flubi-2 is synthesized through the hydrolysis of Flubida-2, a non-fluorescent, membrane-permeable compound. The hydrolysis reaction converts Flubida-2 into this compound, which is membrane-impermeant and fluorescent . The reaction conditions typically involve the use of aqueous solutions and mild temperatures to facilitate the hydrolysis process .

Análisis De Reacciones Químicas

Flubi-2 undergoes hydrolysis reactions to convert from its precursor, Flubida-2. This reaction is catalyzed by endogenous esterases within cells . The major product of this reaction is this compound itself, which is used for pH determination in various organelles . Common reagents used in these reactions include water and mild acids or bases to adjust the pH .

Aplicaciones Científicas De Investigación

Flubi-2 is widely used in scientific research for its ability to measure pH in living cells. It is particularly useful for studying the pH of organelles in the secretory pathway, such as the Golgi apparatus and endoplasmic reticulum . This compound is also used in biomedical applications, including fluorescence-guided disease diagnosis and theranostics . Its high sensitivity and selectivity make it an ideal tool for detecting chemical substances and studying physiological and pathological processes at the cellular level .

Mecanismo De Acción

Flubi-2 exerts its effects by binding to avidin fusion proteins and fluorescing in response to changes in pH. The fluorescein and biotin moieties in this compound allow for specific labeling and detection of pH changes within cells . The molecular targets of this compound include avidin fusion proteins, which are used to direct the probe to specific cellular locations . The pathways involved in its mechanism of action include the hydrolysis of Flubida-2 and the subsequent fluorescence of this compound in response to pH changes .

Comparación Con Compuestos Similares

Flubi-2 is similar to other fluorescent pH indicators, such as BCECF (2’,7’-bis-(Carboxyethyl)-5-(and-6)-carboxyfluorescein) and Flubida-2 . this compound is unique in its ability to specifically target avidin fusion proteins and provide ratiometric pH measurements . Other similar compounds include MitoView™ mitochondrial dyes and BCECF, AM ester, which are used for different types of cellular imaging and pH measurements .

Propiedades

Fórmula molecular |

C78H88N8O16S2 |

|---|---|

Peso molecular |

1457.7 g/mol |

Nombre IUPAC |

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid;2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/2C39H44N4O8S/c1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(38(48)49)29(19-23)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35;1-42(34(46)10-6-5-9-33-36-30(22-52-33)40-39(50)41-36)17-7-3-4-8-18-43(2)37(47)23-11-14-26(29(19-23)38(48)49)35-27-15-12-24(44)20-31(27)51-32-21-25(45)13-16-28(32)35/h2*11-16,19-21,30,33,36,44H,3-10,17-18,22H2,1-2H3,(H,48,49)(H2,40,41,50)/t2*30?,33-,36?/m00/s1 |

Clave InChI |

SLQOWFJSMDSMPP-DSRQNWODSA-N |

SMILES isomérico |

CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6 |

SMILES canónico |

CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6.CN(CCCCCCN(C)C(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)

![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)

![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)